methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Description
Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a highly substituted 1,3-dioxolane derivative featuring:
- Three fused 1,3-dioxolane rings, each stabilized by geminal dimethyl groups.
- A methyl ester functional group at the 4-position of the central dioxolane.
- Multiple stereocenters (4R,5R; 4S,5R; 4R), conferring significant stereochemical complexity.
This compound is structurally related to chiral intermediates used in asymmetric synthesis of pharmaceuticals and natural products (e.g., ).
Properties
IUPAC Name |
methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8/c1-15(2)20-8-9(21-15)10-11(23-16(3,4)22-10)12-13(14(18)19-7)25-17(5,6)24-12/h9-13H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXSKDVMGHBZHZ-UJPOAAIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(OC(O3)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3[C@@H](OC(O3)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125813 | |
| Record name | D-glycero-D-gulo-Heptonic acid, 2,3:4,5:6,7-tris-O-(1-methylethylidene)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595285-44-1 | |
| Record name | D-glycero-D-gulo-Heptonic acid, 2,3:4,5:6,7-tris-O-(1-methylethylidene)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1595285-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-glycero-D-gulo-Heptonic acid, 2,3:4,5:6,7-tris-O-(1-methylethylidene)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the formation of dioxolane rings through acetalization reactions. The process begins with the reaction of diols with ketones or aldehydes in the presence of acid catalysts to form the dioxolane rings. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in stereochemical studies and synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. The compound’s multiple chiral centers and functional groups allow it to engage in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3-Dioxolane Cores
a) Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
- Key Features :
- Properties :
b) (4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
- Key Features :
c) Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Comparative Analysis of Physical and Spectroscopic Properties
Biological Activity
Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure featuring multiple dioxolane rings and chiral centers makes it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 402.48 g/mol |
| CAS Number | 1595285-44-1 |
The intricate stereochemistry of this compound allows for diverse interactions with biological targets, which may lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of multiple chiral centers enables the compound to engage in stereospecific interactions that can modulate enzyme activity or receptor binding.
Potential Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar dioxolane structures may inhibit viral replication by interfering with viral enzymes.
- Antioxidant Properties : The presence of dioxolane rings can enhance the compound's ability to scavenge free radicals.
- Anticancer Effects : Some derivatives of dioxolane compounds have shown promise in inhibiting cancer cell proliferation in vitro.
Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral potential of dioxolane derivatives. The results indicated that certain compounds inhibited reverse transcriptase activity significantly. Methyl (4R,5R)-5-[...] was highlighted as a candidate for further investigation due to its structural similarities with known antiviral agents .
Study 2: Antioxidant Activity
In another research article focusing on the antioxidant properties of dioxolane compounds, it was found that methyl (4R,5R)-5-[...] exhibited notable free radical scavenging activity. The study employed various assays to measure the compound's ability to neutralize reactive oxygen species (ROS), demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing this compound while maintaining stereochemical integrity?
- Methodological Answer : The synthesis requires meticulous control of reaction conditions to preserve stereochemistry. Use chiral auxiliaries or catalysts (e.g., Lewis acids) to enforce specific configurations, as demonstrated in annulation reactions with dioxolane derivatives . Protect reactive hydroxyl groups with acid-labile protecting groups (e.g., dimethyl dioxolane moieties) to prevent undesired ring-opening . Monitor intermediates via -NMR and -NMR to verify stereochemical assignments, and cross-reference with X-ray crystallography data for absolute configuration determination .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify stereochemical environments, coupling constants (-values), and dioxolane ring conformations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, particularly for poly-dioxolane systems .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or acidic conditions, which can degrade dioxolane rings . Conduct periodic stability tests via HPLC or TLC to detect decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry in poly-dioxolane systems?
- Methodological Answer :
- Computational Modeling : Employ density functional theory (DFT) to calculate - and -NMR chemical shifts and compare them with experimental data .
- NOESY/ROESY : Nuclear Overhauser effect spectroscopy identifies spatial proximities between protons, clarifying ambiguous stereochemical assignments .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) to validate configurations .
Q. What strategies optimize reaction yields in multi-step syntheses involving acid-sensitive intermediates?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) or benzyl groups for transient protection of hydroxyls, minimizing side reactions .
- AI-Driven Optimization : Implement machine learning models to predict reaction outcomes and refine conditions iteratively (e.g., COMSOL Multiphysics for kinetic simulations) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and activation energies for esterification or ring-opening reactions .
- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to explore potential reaction pathways and identify low-energy intermediates .
- Docking Studies : If targeting biological applications, simulate interactions with enzymes (e.g., hydrolases) to predict metabolic stability .
Q. How do steric and electronic effects influence the compound’s conformational stability?
- Methodological Answer :
- Conformational Analysis : Perform variable-temperature NMR to study ring puckering dynamics in dioxolane systems .
- Steric Maps : Generate 3D electrostatic potential maps (e.g., using Spartan) to visualize steric clashes between methyl groups and carboxylate moieties .
- Kinetic Isotope Effects (KIE) : Investigate isotope-sensitive reactions to quantify electronic contributions to stability .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
